molecular formula C10H16N2O3S B8282968 3-[4-(Methanesulfonylamino)phenoxy]propaneamine

3-[4-(Methanesulfonylamino)phenoxy]propaneamine

Cat. No. B8282968
M. Wt: 244.31 g/mol
InChI Key: KUEVQGJHDMSPAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05877196

Procedure details

A suspension of 5.5 g of N-[4-[3-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)propoxy]phenyl]methanesulfonamide in 200 ml of ethanol is treated with 1.5 ml of hydrazine hydrate and the mixture stirred and refluxed for 6 hours. A precipitate forms in 1 hour. After 6 hours, 5 ml of HCl is added and the mixture refluxed for 1 hour and allowed to stand at room temperature for 18 hours. The precipitate is collected, stirred with 50 ml of hot water and the insolubles washed with 50 ml of water. The combined water washes are evaporated in vacuo to a dry residue. The residue is dissolved in 100 ml of saturated sodium bicarbonate, treated with activated carbon, filtered and the filtrate acidified with acetic acid and concentrated in vacuo to 100 ml. The precipitate is collected, washed with 25 ml of cold water and dried to give a solid, m.p. 200° C.
Name
N-[4-[3-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)propoxy]phenyl]methanesulfonamide
Quantity
5.5 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
1.5 mL
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
O=C1C2C(=CC=CC=2)C(=O)[N:3]1[CH2:12][CH2:13][CH2:14][O:15][C:16]1[CH:21]=[CH:20][C:19]([NH:22][S:23]([CH3:26])(=[O:25])=[O:24])=[CH:18][CH:17]=1.O.NN.Cl>C(O)C>[CH3:26][S:23]([NH:22][C:19]1[CH:20]=[CH:21][C:16]([O:15][CH2:14][CH2:13][CH2:12][NH2:3])=[CH:17][CH:18]=1)(=[O:25])=[O:24] |f:1.2|

Inputs

Step One
Name
N-[4-[3-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)propoxy]phenyl]methanesulfonamide
Quantity
5.5 g
Type
reactant
Smiles
O=C1N(C(C2=CC=CC=C12)=O)CCCOC1=CC=C(C=C1)NS(=O)(=O)C
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
1.5 mL
Type
reactant
Smiles
O.NN
Step Three
Name
Quantity
5 mL
Type
reactant
Smiles
Cl

Conditions

Stirring
Type
CUSTOM
Details
the mixture stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
refluxed for 6 hours
Duration
6 h
WAIT
Type
WAIT
Details
After 6 hours
Duration
6 h
TEMPERATURE
Type
TEMPERATURE
Details
the mixture refluxed for 1 hour
Duration
1 h
WAIT
Type
WAIT
Details
to stand at room temperature for 18 hours
Duration
18 h
CUSTOM
Type
CUSTOM
Details
The precipitate is collected
STIRRING
Type
STIRRING
Details
stirred with 50 ml of hot water
WASH
Type
WASH
Details
the insolubles washed with 50 ml of water
CUSTOM
Type
CUSTOM
Details
The combined water washes are evaporated in vacuo to a dry residue
DISSOLUTION
Type
DISSOLUTION
Details
The residue is dissolved in 100 ml of saturated sodium bicarbonate
ADDITION
Type
ADDITION
Details
treated with activated carbon
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo to 100 ml
CUSTOM
Type
CUSTOM
Details
The precipitate is collected
WASH
Type
WASH
Details
washed with 25 ml of cold water
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
to give a solid, m.p. 200° C.

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
CS(=O)(=O)NC1=CC=C(OCCCN)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.